2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide
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Overview
Description
2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Ethyl 3-{[(4-methylphenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate: Another compound with a similar sulfonyl group, used in various chemical applications.
Uniqueness
2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
33210-01-4 |
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Molecular Formula |
C11H13NO3S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,6-dihydrothiazine 1-oxide |
InChI |
InChI=1S/C11H13NO3S2/c1-10-4-6-11(7-5-10)17(14,15)12-8-2-3-9-16(12)13/h2-7H,8-9H2,1H3 |
InChI Key |
OVRXKGGZZHBLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CCS2=O |
Origin of Product |
United States |
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